O-Methyl-L-threonyl-L-leucine
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Overview
Description
O-Methyl-L-threonyl-L-leucine is a synthetic dipeptide composed of O-methyl-L-threonine and L-leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl-L-threonyl-L-leucine typically involves the coupling of O-methyl-L-threonine with L-leucine. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. After the coupling reaction, the protecting groups are removed under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired compound from impurities .
Chemical Reactions Analysis
Types of Reactions
O-Methyl-L-threonyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the threonine residue can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the leucine residue can be reduced to form an alcohol.
Substitution: The methyl group in the O-methyl-L-threonine can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted threonine derivatives .
Scientific Research Applications
O-Methyl-L-threonyl-L-leucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a component in cosmetic formulations .
Mechanism of Action
The mechanism of action of O-Methyl-L-threonyl-L-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting or modulating their activity. It can also interact with cell surface receptors, triggering intracellular signaling pathways that lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
L-Threonyl-L-leucine: A dipeptide composed of L-threonine and L-leucine.
O-Methyl-L-tyrosine: A derivative of tyrosine with a methyl group attached to the hydroxyl group.
L-Leucyl-L-leucine: A dipeptide composed of two leucine residues.
Uniqueness
O-Methyl-L-threonyl-L-leucine is unique due to the presence of the O-methyl group in the threonine residue, which can influence its chemical reactivity and biological activity. This modification can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets, making it a valuable tool in various research applications .
Properties
CAS No. |
61242-93-1 |
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Molecular Formula |
C11H22N2O4 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-amino-3-methoxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C11H22N2O4/c1-6(2)5-8(11(15)16)13-10(14)9(12)7(3)17-4/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t7-,8+,9+/m1/s1 |
InChI Key |
HDHKAFUXYFOXQG-VGMNWLOBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N)OC |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)OC)N |
Origin of Product |
United States |
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